molecular formula C6H4BrN3S B13086770 7-Bromothiazolo[4,5-b]pyridin-2-amine

7-Bromothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13086770
M. Wt: 230.09 g/mol
InChI Key: JLTUTUNAQGXQRM-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and an amine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromothiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromothiazolo[4,5-b]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. It has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and have potential therapeutic effects in neurological disorders . Additionally, its antimicrobial and antitumor activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: The parent compound without the bromine substitution.

    Thiazolo[5,4-b]pyridine: A structural isomer with the thiazole ring fused at a different position.

    Thiazolo[4,5-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

7-Bromothiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

7-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-1-2-9-5-4(3)11-6(8)10-5/h1-2H,(H2,8,9,10)

InChI Key

JLTUTUNAQGXQRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)SC(=N2)N

Origin of Product

United States

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